(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride
Description
Historical Development in Halogenated Benzylamine Research
The synthesis of halogenated benzylamines dates to early 20th-century efforts to modify aromatic amines for dye chemistry, but significant advancements emerged with the development of transition metal-catalyzed dehalogenation. Patent EP3914582A1 details an improved process using palladium catalysts and alkanoic acids (e.g., acetic acid) for selective dehalogenation of benzonitriles, achieving yields >85% for derivatives like 2,4,6-trifluorobenzylamine. Comparative analysis shows traditional methods using Raney nickel and aqueous ammonia produced lower yields (62-68%) due to byproduct formation.
Key milestones include:
- 1940s : Introduction of sodium borohydride for amine reduction
- 1990s : Adoption of microwave-assisted synthesis for halogenated intermediates
- 2020s : Continuous-flow hydrogenation systems minimizing dimer impurities
Table 1: Evolution of Halogenated Benzylamine Synthesis Techniques
| Era | Method | Yield Range | Key Catalyst |
|---|---|---|---|
| 1950-1980 |
Properties
IUPAC Name |
(5-chloro-4-iodo-2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClINO.ClH/c1-12-8-3-7(10)6(9)2-5(8)4-11;/h2-3H,4,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWRUQXPKQFSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)Cl)I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and iodo groups onto the phenyl ring.
Methoxylation: Introduction of the methoxy group.
Amination: Conversion of the intermediate to the methanamine derivative.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the iodo group to a less reactive form.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the Kanto Reagents catalog, focusing on molecular properties and substituent effects:
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride | C₈H₁₀Cl₂INO₂ | 349.8 (calculated) | N/A | N/A | 5-Cl, 4-I, 2-OMe (benzene core) |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | C₁₀H₉ClN₂S·HCl | 261.17 | 690632-35-0 | 268 | 4-Cl on phenyl, thiazole ring |
| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate | C₁₀H₉ClN₂S·HCl·H₂O | 279.18 | 690632-12-3 | 203–204 | 3-Cl on phenyl, thiazole ring, monohydrate |
Key Observations
Structural Differences: The target compound features a benzene ring with Cl, I, and OMe substituents, whereas the analogs incorporate a thiazole heterocycle (a sulfur- and nitrogen-containing ring) fused to a chlorophenyl group . Thiazole rings are known to influence electronic properties and binding interactions in medicinal agents. The iodine atom in the target compound contributes to its higher molecular weight (~349.8 vs. 261.17–279.18) and likely greater lipophilicity compared to chlorine-substituted analogs.
Melting Points: The anhydrous thiazole analog with a 4-chlorophenyl group exhibits a notably high melting point (268°C), likely due to efficient crystal packing from planar thiazole and phenyl rings. In contrast, the monohydrate analog (3-chlorophenyl) melts at 203–204°C, reflecting disruptions in crystallinity from water incorporation .
Substituent Positioning :
- The 3-chloro vs. 4-chloro positions on the phenyl ring in the analogs correlate with reduced melting points (203–204°C vs. 268°C), suggesting steric or electronic effects on intermolecular forces.
Hydration State: The monohydrate analog’s molecular weight increases by ~18 Da compared to its anhydrous counterpart, highlighting the impact of hydration on physicochemical properties .
Research Implications and Limitations
- Data Gaps : The absence of experimental data (e.g., melting point, solubility) for the target compound limits a comprehensive comparison. Further studies are needed to explore its biological activity and stability.
Notes
- The provided evidence focuses on thiazole-containing analogs, necessitating extrapolation for the benzene-core target compound.
- Discrepancies in substituent positions and hydration states underscore the importance of structural nuances in determining physicochemical behavior.
- Nomenclature conventions for amine hydrochlorides (e.g., "methanamine hydrochloride") are consistent across compounds .
Biological Activity
(5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a chloro group, an iodo group, and a methoxy group, which are known to influence its reactivity and biological interactions. The presence of these halogen substituents enhances the compound's ability to interact with various biological targets.
The biological activity of (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The halogen groups (chloro and iodo) can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding, facilitating interactions with biomolecules. Such interactions can lead to various biological effects, including:
- Antimicrobial activity : The compound has been explored for its potential to inhibit bacterial growth.
- Anticancer properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.
Antimicrobial Activity
Research has indicated that compounds similar to (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride exhibit significant antibacterial properties. For instance, studies have shown that related compounds have minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-Chloro-4-iodo-2-methoxyphenyl | E. coli | 0.0195 |
| S. aureus | 0.0048 | |
| C. albicans | 0.039 |
These findings suggest that the compound may share similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent.
Anticancer Activity
In vitro studies have demonstrated that the compound has antiproliferative effects on human tumor cell lines. For example:
| Cell Line | GI50 Value (µM) |
|---|---|
| HCT116 (Colon) | 2.30 |
| MV4-11 (AML) | 0.299 |
These results indicate that (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride could be a promising candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for (5-Chloro-4-iodo-2-methoxyphenyl)methanamine hydrochloride?
- Methodological Answer : A viable approach involves reductive amination of the corresponding ketone intermediate (e.g., 5-chloro-4-iodo-2-methoxybenzaldehyde) using ammonium acetate and sodium cyanoborohydride under acidic conditions. Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of the iodo substituent. Post-synthesis, purify via recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Use PPE (nitrile gloves, safety goggles) and handle exclusively in a fume hood to mitigate inhalation risks. Avoid prolonged exposure to moisture, as hydrolysis of the methoxy group may occur. Stability studies indicate decomposition <2% over 6 months under these conditions .
Q. What analytical techniques are optimal for characterizing purity and structure?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) on a C18 column (mobile phase: acetonitrile/0.1% TFA in H₂O, 70:30).
- Structure : Confirm via ¹H/¹³C NMR (DMSO-d₆; δ ~3.8 ppm for methoxy, δ ~4.2 ppm for -CH₂NH₂) and high-resolution mass spectrometry (HRMS). Compare observed exact mass (e.g., 343.9468 [M+H]⁺) with theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s enzyme inhibition potential?
- Methodological Answer : Conduct competitive binding assays against targets like monoamine oxidases (MAO) or lysyl oxidases (LOXL2). Synthesize analogs with substituent variations (e.g., Br instead of I, ethoxy instead of methoxy). Measure IC₅₀ values using fluorometric assays and correlate with electronic (Hammett σ) and steric (Taft Eₛ) parameters. For LOXL2 inhibition, prioritize analogs with halogen substituents at the 4-position, as seen in related methanamine inhibitors .
Q. What strategies resolve low yields during the iodination step in synthesis?
- Methodological Answer : Optimize iodination using design of experiments (DoE) to balance reaction time (12–24 hr), temperature (60–80°C), and iodine source (N-iodosuccinimide vs. I₂). Protect the methoxy group with a tert-butyldimethylsilyl (TBS) moiety to prevent side reactions. Alternatively, employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective iodination .
Q. How to address discrepancies in reported biological activity between research groups?
- Methodological Answer : Validate assay conditions by standardizing pH (7.4 for MAO assays), temperature (37°C), and cofactors (FAD for MAO). Verify compound purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection). Perform batch-to-batch comparisons using accelerated stability studies (40°C/75% RH for 4 weeks) to rule out degradation .
Q. What metabolic pathways should be prioritized for in vivo studies?
- Methodological Answer : Focus on hepatic metabolism using human liver microsomes (HLM) to identify CYP450-mediated dehalogenation or O-demethylation. Monitor metabolites via LC-MS/MS, particularly for glucuronide conjugates. Assess potential enterohepatic recirculation using bile-duct cannulated rodent models .
Contradiction Analysis in Literature
- Stereoselectivity in Synthesis : highlights stereoselective reductions for analogous compounds, but iodination may introduce racemization. Resolve by using chiral HPLC or asymmetric catalysis to isolate enantiomers and test their biological activity separately .
- Enzyme Specificity : While reports LOXL2 selectivity for similar methanamines, notes MAO inhibition. Perform counter-screening against MAO-A/B and SSAO to clarify specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
